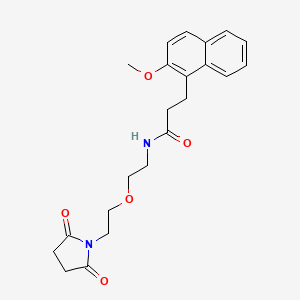

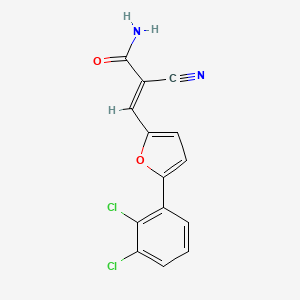

![molecular formula C21H19N3O2 B2778529 (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797982-56-9](/img/structure/B2778529.png)

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. In

Applications De Recherche Scientifique

Glucagon-Like Peptide-1 Receptor Modulation

This compound has been identified as a small-molecule activator of the glucagon-like peptide-1 receptor (GLP-1R). It exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests potential applications in the treatment of diabetes by enhancing the body’s natural insulin release in response to blood glucose levels.

Protodeboronation in Organic Synthesis

The compound has been utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant in organic synthesis, allowing for formal anti-Markovnikov hydromethylation of alkenes . Such transformations are valuable for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Electrophilic Character Study

Research has demonstrated the innate electrophilicity of related pyrimidine compounds, which can undergo rapid nucleophilic displacement. This characteristic is important for understanding the reactivity and stability of such compounds in biological systems and could be leveraged in drug design to target specific biological pathways .

Antimycobacterial Agents

Derivatives of the compound have been explored for their antimycobacterial properties. The benzo-d-imidazo-thiazole and imidazo-thiazole carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . This opens up possibilities for new treatments against this global health threat.

CDK2 Inhibition for Cancer Therapy

The compound’s framework has been incorporated into novel CDK2 inhibitors. CDK2 is a target for cancer treatment, and inhibition by these derivatives can selectively target tumor cells . This application is particularly promising for developing new cancer therapies with fewer side effects.

Halogen Exchange Reactions

In the field of chemical synthesis, the compound plays a role in halogen exchange reactions. This is crucial for the synthesis of various organohalide compounds, which are often used as intermediates in the production of more complex molecules .

Bioisosteric Replacement in Drug Design

The compound’s structure has been used as a bioisostere in drug design, replacing the purine scaffold in ligands like roscovitine. This approach can lead to the development of new drugs with improved efficacy and reduced toxicity .

Flavonoid Synthesis

Although not directly related to the exact compound , similar structures have been involved in the synthesis of flavonoids, a class of compounds with various biological activities, including antioxidant and anti-inflammatory effects .

Propriétés

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-21(24-10-9-20-18(13-24)12-22-15-23-20)17-7-4-8-19(11-17)26-14-16-5-2-1-3-6-16/h1-8,11-12,15H,9-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKHXGUGSHIJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide](/img/structure/B2778446.png)

![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate](/img/structure/B2778447.png)

![N-(3-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2778453.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778460.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)

![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2778469.png)